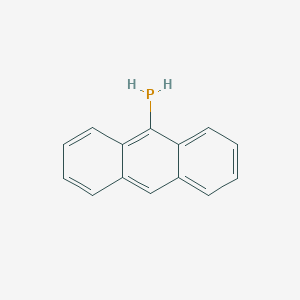

(Anthracen-9-YL)phosphane

Description

Significance of Phosphane Ligands in Contemporary Chemistry

Phosphane ligands, often called phosphines, are a class of organophosphorus compounds with the general formula PR₃, where R can be an alkyl, aryl, or other substituent. fiveable.me They are of paramount importance in coordination chemistry and catalysis. prochemonline.com The versatility of phosphane ligands is due to the ability to precisely tune their electronic and steric properties by modifying the R groups. fiveable.mesigmaaldrich.com This tunability allows for the fine-tuning of a metal center's reactivity and selectivity in catalytic processes. numberanalytics.com

Phosphane ligands are central to the field of homogeneous catalysis, where they form complexes with various transition metals. tcichemicals.comwikipedia.org They act as "soft" σ-donating ligands, using their lone pair of electrons to bind to metal centers. tcichemicals.com This donation of electron density stabilizes the metal, often in low oxidation states, and influences the catalytic activity. fiveable.menumberanalytics.com

The electronic properties of phosphanes are critical; electron-rich ligands (like trialkylphosphines) increase the electron density on the metal, which can promote key steps in a catalytic cycle, such as oxidative addition. tcichemicals.com Conversely, the steric bulk of the ligand, often quantified by its cone angle, can enhance other steps like reductive elimination. tcichemicals.com This interplay of electronic and steric effects is crucial for optimizing catalytic efficiency.

Phosphane ligands are indispensable in a wide array of transition metal-catalyzed reactions, including:

Cross-Coupling Reactions : In reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, phosphane ligands stabilize the palladium catalyst and are crucial for the reaction's success. numberanalytics.comscispace.com Bulky and electron-rich ligands are particularly effective, enabling the coupling of less reactive substrates like aryl chlorides. sigmaaldrich.comtcichemicals.com

Hydrogenation : Chiral phosphine (B1218219) ligands, such as BINAP, are fundamental to asymmetric hydrogenation, allowing for the synthesis of enantiomerically pure compounds, a process vital in the pharmaceutical industry. numberanalytics.com

Hydroformylation : Cobalt and rhodium complexes with phosphine ligands are used industrially to convert alkenes into aldehydes. wikipedia.org

The ability to synthesize a vast library of phosphane ligands with tailored properties has made them a cornerstone of modern synthetic chemistry. prochemonline.comsigmaaldrich.com

The influence of phosphane ligands extends into materials science, where they are used to create materials with specific optical, electronic, or chemical properties. Phosphines can act as stabilizing agents for inorganic nanoparticles, such as gold nanoparticles. acs.org In this role, the phosphine ligand binds to the nanoparticle surface, preventing aggregation and allowing for controlled growth and functionalization. acs.org The bond between phosphine and gold is strong enough to provide stability but can also allow for ligand exchange, offering a route to further modify the nanoparticle surface. acs.org

Furthermore, phosphine ligands functionalized with chromophores (light-absorbing groups) are being investigated for the development of luminescent materials. rsc.org By incorporating emissive moieties directly into the ligand structure, it is possible to create metal complexes with novel photophysical properties. rsc.org These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.govscbt.com For example, gold(I) complexes with chromophore-functionalized phosphine ligands have been synthesized to study the relationship between molecular structure and luminescence. rsc.org

Overview of Anthracene (B1667546) Derivatives in Molecular Design

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. numberanalytics.comwikipedia.org Its unique structure and electronic properties make it a valuable building block in the design of functional organic molecules and materials. scbt.comresearchgate.net

Anthracene is a planar molecule with a delocalized system of 14 π-electrons. numberanalytics.com This extended π-conjugation is responsible for its characteristic photophysical properties. researchgate.net Anthracene is colorless but exhibits a strong blue fluorescence (peaking between 400–440 nm) under ultraviolet light. wikipedia.org This inherent luminescence has made it a key component in the development of scintillators for detecting radiation and as a blue emitter in OLEDs. wikipedia.orgtandfonline.com

The electronic structure of anthracene dictates its chemical reactivity. The highest electron density is found at the 9- and 10-positions (the central ring), making these sites the most susceptible to electrophilic substitution and other chemical modifications. nih.govnumberanalytics.com This predictable reactivity allows for selective functionalization at these key positions. wikipedia.org

| Property | Value |

| Formula | C₁₄H₁₀ |

| Appearance | Colorless solid |

| Melting Point | 218 °C |

| Boiling Point | 340 °C |

| UV-Vis Absorption | ~380 nm |

| Fluorescence Emission | 400-440 nm (blue) |

Table based on data from sources numberanalytics.comwikipedia.org.

The functionalization of the anthracene core is a powerful strategy for tuning its physical and chemical properties. nih.gov By attaching different chemical groups, researchers can alter its solubility, solid-state packing, and electronic energy levels to optimize it for specific applications. researchgate.netnih.gov

A primary strategy involves substitution at the 9- and 10-positions. nih.govrsc.org Attaching bulky groups can prevent the π–π stacking that often leads to fluorescence quenching in the solid state, thereby enhancing emission quantum yields. nih.gov This approach is critical for creating efficient materials for OLEDs. nih.gov For instance, introducing silyl-ethynyl substituents can direct the crystal packing to be either edge-to-face or face-to-face, which in turn tailors the optical properties of the resulting crystals. acs.org

Functionalization can also be used to introduce new capabilities. For example, attaching dienophile-reactive groups via Diels-Alder reactions to a polypropylene (B1209903) backbone containing anthracene moieties allows for the creation of functionalized polymers under mild conditions. acs.org In the context of electronic materials, adding electron-donating or electron-withdrawing groups to the anthracene skeleton can modulate its HOMO and LUMO energy levels, which is crucial for optimizing charge injection and transport in electronic devices. researchgate.net Recent research has focused on synthesizing anthracene derivatives with complex substitution patterns to create highly efficient blue emitters for non-doped OLEDs. tandfonline.com

Rationale for Research Focus on (Anthracen-9-YL)phosphane

The research focus on this compound and its derivatives is driven by the goal of creating multifunctional molecules that synergistically combine the properties of both the phosphane and anthracene components. By covalently linking a phosphane group to the electronically active 9-position of anthracene, a unique molecular architecture is achieved that serves as both a coordinating ligand and a photophysically active unit. researchgate.netaalto.fi

The phosphane moiety provides a coordination site, allowing the molecule to act as a ligand for transition metals. researchgate.net This opens the door to designing novel catalysts or metal-containing materials. The anthracene unit, meanwhile, imparts its characteristic electronic and fluorescent properties to the system. researchgate.net

Research on related structures, such as (2-(anthracen-9-yl)phenyl)diphenylphosphane, has demonstrated the potential of this approach. aalto.fi In coordination complexes with metals like silver, gold, and platinum, the anthracene-functionalized phosphane ligand can dictate the photophysical behavior of the entire complex. researchgate.net Depending on the metal center, these complexes can operate as conventional fluorophores where the emission is localized on the anthracene unit, or they can exhibit more complex behavior, such as intramolecular energy transfer. researchgate.net For example, in certain platinum(II) complexes, fast intersystem crossing to a triplet state associated with the metal fragment occurs, which can then sensitize near-infrared phosphorescence from the organic anthracene chromophore. researchgate.net

This ability to mediate energy transfer and create materials with tunable emissive properties makes these compounds highly attractive for applications in OLEDs, chemical sensors, and photoredox catalysis. The synthesis of this compound itself, and its subsequent use in coordination chemistry, represents a fundamental step toward exploring and harnessing these unique properties for the development of next-generation functional materials. mdpi.com

Unique Combination of Phosphane and Anthracene Moieties

The defining feature of this compound is the fusion of two chemically distinct yet synergistic functional groups: the phosphane ligand and the anthracene chromophore.

The phosphane moiety (PR₃) is a cornerstone of coordination chemistry, widely used as a ligand in transition metal catalysis. beilstein-journals.org The phosphorus atom's lone pair of electrons allows it to act as a strong σ-donor, binding to metal centers and influencing their reactivity. The electronic and steric properties of a phosphine ligand can be finely tuned by altering the substituents (R groups) on the phosphorus atom. manchester.ac.ukpsu.edu This tunability is critical in catalysis, as it can impact reaction rates, selectivity, and the stability of catalytic intermediates. beilstein-journals.orgpsu.edu

The anthracene moiety is a well-known polycyclic aromatic hydrocarbon (PAH) celebrated for its characteristic blue fluorescence and rich photophysical behavior. acs.orgsmolecule.com Its extended π-conjugated system is responsible for strong absorption in the UV region and subsequent emission of visible light, with high quantum yields in some cases. acs.orgresearchgate.net The electronic properties of the anthracene core can be modified by substitution at its various positions, particularly at the 9 and 10 positions, which have the highest electron density. acs.org This allows for the tuning of its absorption and emission wavelengths. researchgate.netkyushu-u.ac.jp

The covalent linkage of these two units in this compound creates a molecule with dual functionality. The phosphane group can coordinate to a metal center, while the anthracene unit can simultaneously act as a fluorescent reporter. This allows for the development of fluorescent metal complexes where the emission properties can be modulated by the metal's coordination environment or participation in a reaction. For instance, coordination compounds with a short intramolecular distance between the anthracene chromophore and a metal center have been studied, showing that their photophysical behavior is defined by anthracene-localized transitions. researchgate.netaalto.fi The steric bulk of the anthracene group can also play a significant role, influencing the coordination geometry around a metal center and potentially enhancing catalytic selectivity. manchester.ac.uksmolecule.com

Table 1: General Properties and Roles of Constituent Moieties

| Moiety | Key Chemical Property | Primary Role in the Compound |

| Phosphane | σ-donor ligand, tunable steric/electronic effects | Metal coordination, catalysis, reaction control alfachemic.combeilstein-journals.org |

| Anthracene | Strong UV absorption, blue fluorescence | Photophysical reporter, steric bulk, light-emitting material acs.orgsmolecule.com |

Emerging Research Trends and Challenges

The distinctive properties of (anthracen-9-yl)phosphanes have spurred several promising avenues of research, alongside inherent challenges.

Emerging Research Trends:

Homogeneous Catalysis: A major trend is the use of anthracene-containing phosphine ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex biaryl compounds. nih.govrsc.org The combination of the phosphine's catalytic activity with the anthracene's properties can lead to highly efficient and selective catalytic systems. rsc.org

Fluorescent Probes and Sensors: Researchers are exploring the development of catalysis-based fluorescent probes. nih.gov The anthracene unit's fluorescence can be quenched or enhanced upon the ligand's binding to a specific metal ion, creating a "turn-on" or "turn-off" sensor. rsc.org This approach has potential for detecting heavy metals in various samples, including biological systems. nih.gov

Materials for Organic Electronics: Anthracene derivatives are promising materials for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields. tandfonline.com By incorporating a phosphine or phosphine oxide group, which can influence electron transport properties, researchers aim to develop novel, highly efficient, non-doped blue light-emitting materials. acs.orgtandfonline.com

Photocatalysis and Energy Transfer: The close proximity of a photoactive anthracene unit and a catalytically active metal center allows for the study of intramolecular energy transfer processes. aalto.fi This could lead to the design of new photocatalysts where light absorbed by the anthracene sensitizes a reaction at the metal center.

Research Challenges:

Synthesis and Stability: A primary challenge is the synthesis and handling of primary phosphines (RPH₂), which are known to be highly susceptible to oxidation in air. rsc.orgresearchgate.net While incorporating extended π-conjugation from the anthracene backbone can enhance stability, careful handling under inert atmospheres is often required. rsc.orgresearchgate.net

Steric Hindrance: The bulky nature of the anthracene group can sometimes be a double-edged sword. While it can promote selectivity, it can also impede the approach of substrates to the catalytic center, potentially reducing reaction rates. smolecule.com This necessitates a careful balance between steric bulk and catalytic activity.

Controlling Photophysical Behavior: While the fluorescence of the anthracene moiety is a key feature, its emission can be quenched upon coordination to certain transition metals. rsc.org A significant challenge is to design ligand-metal systems where the desired catalytic activity is maintained without sacrificing the fluorescent properties, or to use this quenching effect to an advantage in sensor design. researchgate.netrsc.org

Table 2: Selected Research Applications and Associated Challenges

| Research Area | Specific Application Example | Key Challenge |

| Catalysis | Palladium-catalyzed Suzuki-Miyaura cross-coupling. nih.govrsc.org | Balancing steric hindrance from the anthracene group with catalytic efficiency. smolecule.com |

| Sensors | "Turn-off" fluorescent sensing of silver ions by phosphine-copper(I) complexes. rsc.org | Preventing unwanted fluorescence quenching upon metal coordination in other applications. rsc.org |

| Materials Science | Development of non-doped blue OLEDs using anthracene phosphine oxide derivatives. tandfonline.com | Achieving high quantum yields and stability in the solid state. acs.org |

| Synthesis | Preparation of air-stable primary phosphines. rsc.org | Overcoming the inherent reactivity and tendency of primary phosphines to oxidize. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

141982-27-6 |

|---|---|

Molecular Formula |

C14H11P |

Molecular Weight |

210.21 g/mol |

IUPAC Name |

anthracen-9-ylphosphane |

InChI |

InChI=1S/C14H11P/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 |

InChI Key |

ZRJXVUSGIZYXJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2P |

Origin of Product |

United States |

Synthetic Methodologies for Anthracen 9 Yl Phosphane and Its Derivatives

Direct Functionalization Approaches at the C9 Position of Anthracene (B1667546)

The introduction of a phosphane moiety at the C9 position of anthracene is most commonly achieved by creating a nucleophilic center at this position on the anthracene ring, which then reacts with an electrophilic phosphorus-containing reagent.

Direct nucleophilic substitution, where a phosphide (B1233454) anion (e.g., LiPPh₂, KPPh₂) displaces a leaving group on the anthracene ring, is a fundamental method for forming carbon-phosphorus bonds. While this approach is effective for certain positions, such as the synthesis of 1,8-bis(diphenylphosphino)anthracene from 1,8-difluoroanthracene, organometallic routes are more frequently employed for functionalization at the C9 position due to the accessibility of precursors like 9-bromoanthracene. mdpi.com

A prevalent and highly effective strategy for synthesizing (Anthracen-9-YL)phosphanes involves the use of organometallic intermediates. This two-step process typically begins with the preparation of a 9-anthracenyl organometallic reagent, followed by its reaction with a suitable electrophilic phosphine (B1218219) halide.

Lithiation Route: The most common method involves the halogen-lithium exchange of 9-bromoanthracene. chemicalbook.comrsc.org Treatment of 9-bromoanthracene with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures generates the highly reactive 9-anthracenyllithium. This intermediate is then quenched with a phosphorus halide, such as phosphorus trichloride (PCl₃) or chlorodiphenylphosphane (PPh₂Cl), to yield the desired phosphane. mdpi.comresearchgate.net For instance, the reaction of 9-anthracenyllithium with PCl₃ is a key step in the synthesis of tri(9-anthracenyl)phosphane. mdpi.com Similarly, reacting the lithiated intermediate derived from 9,10-dibromoanthracene with chlorodiphenylphosphane yields 9-bromo-10-diphenylphosphanylanthracene. researchgate.net

Grignard Route: The Grignard approach is another viable method for preparing tertiary phosphines. nih.gov This would involve the formation of a 9-anthracenylmagnesium halide (a Grignard reagent) from 9-haloanthracene, which can then react with a phosphorus halide. This method is a classic alternative to the lithiation route for forming C-P bonds. nih.gov

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 9-Bromoanthracene | 1. n-Butyllithium 2. Phosphorus trichloride (PCl₃) | Tri(9-anthryl)phosphine | mdpi.com |

| 9,10-Dibromoanthracene | 1. n-Butyllithium (1 equiv.) 2. Chlorodiphenylphosphane (PPh₂Cl) | 9-Bromo-10-diphenylphosphanylanthracene | researchgate.net |

Synthesis of Substituted (Anthracen-9-YL)phosphanes

The versatility of anthracenylphosphanes as ligands and materials stems from the ability to modify the substituents on both the phosphorus atom and the anthracene rings, allowing for the fine-tuning of their steric and electronic properties. frontiersin.org

The nature of the groups attached to the phosphorus atom is crucial for the properties of the final compound. These substituents are typically introduced by selecting the appropriate phosphorus halide in the reaction with the 9-anthracenyl organometallic intermediate.

Diphenylphosphino Group: To introduce a diphenylphosphino moiety, 9-anthracenyllithium is reacted with chlorodiphenylphosphane (PPh₂Cl). mdpi.com This leads to the formation of 9-(diphenylphosphino)anthracene, a common building block and ligand. mdpi.com

Tri(anthracenyl) Group: For the synthesis of a highly sterically hindered phosphine, tri(9-anthracenyl)phosphine, 9-anthracenyllithium is reacted with phosphorus trichloride (PCl₃). mdpi.com This reaction attaches three anthracenyl groups to a single phosphorus atom. The corresponding phosphine oxide can be obtained by subsequent oxidation with hydrogen peroxide. mdpi.com

| Desired P-Substituent | Phosphorus Reagent | Resulting Compound | Reference |

|---|---|---|---|

| Diphenyl | Chlorodiphenylphosphane (PPh₂Cl) | 9-(Diphenylphosphino)anthracene | mdpi.com |

| Tri(9-anthracenyl) | Phosphorus trichloride (PCl₃) | Tri(9-anthryl)phosphine | mdpi.com |

Substituents can be introduced onto the anthracene framework either before or after the formation of the C-P bond.

Synthesis from Substituted Anthracenes: One direct method is to begin with an already functionalized anthracene precursor. For example, using 9,10-dibromoanthracene as a starting material allows for the synthesis of 9-bromo-10-diphenylphosphanylanthracene, which retains a bromine atom for potential further functionalization. researchgate.net A one-pot method has been developed for 10-(diphenylphosphoryl)-anthracenes that bear a variety of substituents on the flanking rings, such as F, Br, CN, CF₃, and MeO. nih.govacs.org This process starts from substituted diarylmethyl alcohols and proceeds through a phosphinite-to-phosphine oxide rearrangement and cyclization. acs.org

Post-Phosphination Functionalization: Alternatively, the this compound itself can be functionalized. A notable example is the rhodium(I)-catalyzed C-H arylation of 9-(diphenylphosphino)anthracene. mdpi.com This reaction selectively introduces aryl groups at the peri position (C1) of the anthracene core, demonstrating a sophisticated method for late-stage modification. mdpi.com

Stereoselective Synthesis of Chiral this compound Ligands

Chiral phosphine ligands are of paramount importance in asymmetric catalysis, where they create a chiral environment around a metal center. tcichemicals.comnih.govresearchgate.net These ligands can be chiral due to a stereogenic backbone or due to the phosphorus atom itself being a stereocenter (P-chirogenic). tcichemicals.comnih.gov

While specific examples of the stereoselective synthesis of chiral this compound ligands are not extensively detailed in the literature, the established methodologies for creating P-chirogenic phosphines are theoretically applicable. A leading modern strategy involves the use of phosphine-boranes as key intermediates. researchgate.netnih.gov This method allows for the stereospecific manipulation of groups at the phosphorus center. nih.gov

A hypothetical approach to synthesize a chiral this compound could involve the following steps:

Preparation of a P-chirogenic secondary phosphine-borane or a chiral phosphinite-borane.

Reaction of this chiral intermediate with a 9-anthracenyl organometallic reagent, such as 9-anthracenyllithium.

Stereospecific removal of the borane protecting group to yield the enantiomerically enriched P-chirogenic this compound.

This approach, which has been successfully applied to a wide range of other chiral phosphines, offers a promising route for the future development of novel chiral ligands based on the this compound scaffold. researchgate.netnih.gov

Chemical Resolution Techniques

The synthesis of P-chiral phosphines often results in a racemic mixture of enantiomers. The separation of these stereoisomers is crucial for applications in asymmetric catalysis, where enantiopurity is paramount. Chemical resolution is a common strategy to isolate the desired enantiomer from the mixture.

One established method involves the derivatization of the racemic phosphine with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. For secondary phosphines, (−)-menthol derivatives have been used to create diastereomeric phosphinites that can be separated. After separation, the chiral auxiliary is cleaved to yield the enantiomerically pure phosphine. For instance, the diastereomers of (−)-menthylmesityl-phosphine have been successfully separated by fractional crystallization acs.org.

Enzymatic resolution offers a highly selective alternative for preparing P-chiral compounds. nih.gov This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. For example, bacterial phosphotriesterase has been shown to catalyze the stereoselective hydrolysis of phosphinate esters. nih.govtamu.edu The wild-type enzyme can preferentially hydrolyze one enantiomer, while specifically mutated enzymes can be engineered to favor the opposite enantiomer. nih.govtamu.edu This kinetic resolution process leaves the unreacted, enantiomerically enriched phosphinate ester, which can then be converted into the desired P-chiral phosphine. nih.gov

Another approach is dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product, with yields exceeding the 50% limit of classical kinetic resolution. Electrochemical DKR has been used for the oxidation of racemic trivalent phosphines to enantioenriched phosphine oxides using chiral supporting electrolytes to control the stereoselectivity. researchgate.net

Asymmetric Induction in Synthesis

To avoid the need for resolution, asymmetric induction methods aim to directly synthesize a single enantiomer of a chiral phosphine. These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

The use of chiral auxiliaries is a well-established method. A chiral molecule is temporarily incorporated into the phosphine precursor, directs the stereoselective formation of the phosphorus stereocenter, and is subsequently removed. Chiral amino alcohols have been employed for this purpose in the synthesis of P-chiral phosphines. acs.org

More recently, catalytic asymmetric synthesis has become a powerful tool for accessing P-chiral phosphines and their derivatives. nih.govresearchgate.netacs.org This approach utilizes a small amount of a chiral transition-metal catalyst to generate large quantities of an enantiomerically enriched product. For example, nickel-catalyzed asymmetric hydrophosphinylation has been developed for the synthesis of P-stereogenic secondary phosphine-boranes with high enantioselectivity. acs.org Similarly, rhodium-catalyzed enantioselective C-P coupling of secondary phosphine oxides has been reported to produce P-chiral triarylphosphine oxides. researchgate.netresearchgate.net The development of rationally designed P-chiral phosphine ligands has been instrumental in the success of transition-metal-catalyzed asymmetric reactions, demonstrating excellent enantioselectivity and high catalytic activity. nih.gov These catalytic methods offer a practical and efficient route to a diverse range of P-chiral phosphine oxides, which are key intermediates for accessing P-chiral phosphine ligands. acs.org

One-Pot Synthetic Protocols for Efficiency and Scalability

| Derivative Substituent (R) | Final Product | Overall Yield (%) |

|---|---|---|

| H | (Anthracen-9-yl)diphenylphosphine oxide | 55 |

| F | (2-Fluoroanthracen-9-yl)diphenylphosphine oxide | 40 |

| Br | (2-Bromoanthracen-9-yl)diphenylphosphine oxide | 45 |

| CN | (2-Cyanoanthracen-9-yl)diphenylphosphine oxide | 30 |

| CF3 | Diphenyl(2-(trifluoromethyl)anthracen-9-yl)phosphine oxide | 24 |

| MeO | (2-Methoxyanthracen-9-yl)diphenylphosphine oxide | 60 |

Data adapted from research on the one-pot synthesis of 10-(diphenylphosphoryl)-anthracene derivatives. acs.orgnih.gov

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, several strategies can be employed to enhance sustainability.

A key focus is the reduction of hazardous waste and the use of environmentally benign solvents. Traditional organophosphorus chemistry often relies on hazardous reagents and volatile organic solvents. Green alternatives include the use of water as a reaction medium or performing reactions under solvent-free conditions. tandfonline.comsemanticscholar.org For example, catalyst-free hydrophosphination of alkenes and alkynes to produce tertiary phosphines can be achieved in the absence of a solvent, aligning with green chemistry principles. semanticscholar.org

Energy efficiency is another important aspect. Photochemical synthesis, which uses light to drive reactions, can often be conducted at room temperature, reducing the energy consumption associated with heating. chemrxiv.org Electrochemical methods also represent a green approach, offering high selectivity and avoiding the need for chemical oxidants or reductants, thereby minimizing waste. beilstein-journals.orgresearchgate.net

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a fundamental principle of green chemistry. One-pot syntheses and catalytic reactions are inherently more atom-economical than stoichiometric multi-step processes. nih.gov The development of recyclable catalysts is also a significant step towards more sustainable chemical production. beilstein-journals.org By applying these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Coordination Chemistry of Anthracen 9 Yl Phosphane Ligands

Complexation with Transition Metals

(Anthracen-9-YL)phosphane is expected to form stable complexes with a range of transition metals, particularly those in low oxidation states where π-backbonding can occur. The nature of the metal-phosphorus bond will be a combination of σ-donation from the phosphorus lone pair to a vacant metal orbital and π-acceptance from a filled metal d-orbital into a vacant σ* orbital of the P-C bonds.

Palladium complexes containing phosphine (B1218219) ligands are of immense importance in catalysis. This compound is anticipated to form stable complexes with both Palladium(0) and Palladium(II). In Pd(0) complexes, which are crucial intermediates in cross-coupling reactions, a typical coordination number would be two or three, leading to linear or trigonal planar geometries, respectively. For instance, complexes of the type [Pd(P(anthracenyl))n] (where n=2 or 3) are plausible.

In Palladium(II) chemistry, square planar complexes are predominant. This compound would likely coordinate to Pd(II) to form complexes of the general formula [PdCl2(P(anthracenyl))2]. Due to the steric bulk of the anthracenyl group, the trans isomer is generally favored to minimize steric hindrance between the ligands acs.org. However, the formation of cis isomers is also possible, particularly with smaller co-ligands mdpi.com. Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands have also been synthesized and studied for their potential anticancer activity nih.gov.

| Complex Formula | Oxidation State of Pd | Coordination Number | Typical Geometry |

|---|---|---|---|

| [Pd(P(anthracenyl))2] | 0 | 2 | Linear |

| [Pd(P(anthracenyl))3] | 0 | 3 | Trigonal Planar |

| trans-[PdCl2(P(anthracenyl))2] | +2 | 4 | Square Planar |

| cis-[PdCl2(P(anthracenyl))2] | +2 | 4 | Square Planar |

Rhodium and Ruthenium complexes with phosphine ligands are widely used in catalysis, including hydrogenation, hydroformylation, and metathesis. This compound can coordinate to both Rh(I) and Ru(II). For Rh(I), square planar 16-electron complexes are common, such as analogues of Wilkinson's catalyst, [RhCl(P(anthracenyl))3].

Ruthenium(II) typically forms octahedral 18-electron complexes. A well-known example is Grubbs' catalyst for olefin metathesis, and while this compound itself has not been reported in these systems, related bulky phosphines are used. It is conceivable that complexes of the type [RuCl2(P(anthracenyl))n(arene)] could be synthesized. The coordination of ylide-substituted phosphines to group 9 metals, including rhodium, has been shown to result in diverse coordination chemistry, including bidentate and cyclometalated complexes nih.gov.

| Complex Formula | Metal | Oxidation State | Coordination Number | Typical Geometry |

|---|---|---|---|---|

| [RhCl(P(anthracenyl))3] | Rh | +1 | 4 | Square Planar |

| [RuCl2(P(anthracenyl))2(arene)] | Ru | +2 | 6 | Octahedral |

Platinum(II) complexes with phosphine ligands are known for their applications in catalysis and as anticancer agents. Similar to palladium(II), platinum(II) forms stable square planar complexes. The reaction of K2[PtCl4] with this compound would be expected to yield cis- or trans-[PtCl2(P(anthracenyl))2]. The choice of isomer can often be controlled by reaction conditions. The large steric bulk of the anthracenyl group would likely favor the formation of the trans isomer. Platinum(II) complexes containing other anthracene (B1667546) derivatives as carrier ligands have been synthesized and have shown cytotoxic activity rsc.org.

| Complex Formula | Oxidation State of Pt | Coordination Number | Typical Geometry |

|---|---|---|---|

| trans-[PtCl2(P(anthracenyl))2] | +2 | 4 | Square Planar |

| cis-[PtCl2(P(anthracenyl))2] | +2 | 4 | Square Planar |

Gold(I) and Silver(I) are soft metal ions that form stable complexes with soft phosphine ligands. The coordination chemistry is dominated by linear, two-coordinate complexes of the type [M(P(anthracenyl))X] or [M(P(anthracenyl))2]+, where M is Au or Ag and X is a halide. The bulky nature of the this compound ligand would further stabilize these low coordination numbers. Binuclear gold phosphine complexes have been studied as precursors for catalysts chemrxiv.org. Silver(I) has been shown to form coordination polymers with phosphine ligands mdpi.com.

| Complex Formula | Metal | Oxidation State | Coordination Number | Typical Geometry |

|---|---|---|---|---|

| [AuCl(P(anthracenyl))] | Au | +1 | 2 | Linear |

| [Ag(P(anthracenyl))2]NO3 | Ag | +1 | 2 | Linear |

This compound is also expected to coordinate to a variety of other transition metals:

Osmium: Similar to ruthenium, osmium can form octahedral complexes.

Tungsten: Tungsten(0) complexes, such as [W(CO)5(P(anthracenyl))], are likely to be stable.

Cobalt: Cobalt(II) can form tetrahedral or square planar complexes with phosphine ligands nih.gov.

Nickel: Nickel(0) forms tetrahedral complexes like [Ni(CO)3(P(anthracenyl))] and [Ni(P(anthracenyl))4]. Nickel(II) can form square planar or tetrahedral complexes depending on the other ligands present rsc.orgreddit.com.

Copper: Copper(I) forms stable tetrahedral complexes with phosphine ligands, such as [CuCl(P(anthracenyl))]4 or [Cu(P(anthracenyl))4]+ rsc.org.

Zinc: While zinc is a d10 metal and forms fewer classical coordination complexes with phosphines compared to other transition metals, tetrahedral complexes are known. However, zinc phosphide (B1233454) itself is an inorganic compound with a different structure wikipedia.org. Zinc(II) complexes with anthracene-containing ligands have been reported rsc.org.

Iron: Iron can form a variety of complexes with phosphine ligands in different oxidation states. For example, iron(0) can form trigonal bipyramidal complexes like [Fe(CO)4(P(anthracenyl))]. Iron-phosphine complexes have been extensively studied for their roles in reduction catalysis rsc.org.

| Complex Formula | Metal | Oxidation State | Coordination Number | Typical Geometry |

|---|---|---|---|---|

| [W(CO)5(P(anthracenyl))] | W | 0 | 6 | Octahedral |

| [CoCl2(P(anthracenyl))2] | Co | +2 | 4 | Tetrahedral |

| [Ni(CO)3(P(anthracenyl))] | Ni | 0 | 4 | Tetrahedral |

| [CuCl(P(anthracenyl))]4 | Cu | +1 | 4 | Tetrahedral |

| [Fe(CO)4(P(anthracenyl))] | Fe | 0 | 5 | Trigonal Bipyramidal |

Ligand Denticity and Coordination Modes

Based on its structure, this compound is expected to act primarily as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the phosphorus atom. The phosphorus atom is the sole donor site in the molecule.

The large steric bulk of the anthracenyl group is a defining feature of this ligand. This steric hindrance will generally prevent the coordination of multiple this compound ligands to a single metal center, especially in complexes with higher coordination numbers. This steric influence is quantified by the Tolman cone angle, which for a similar bulky phosphine like triphenylphosphine (B44618) is around 145°. The cone angle for this compound is expected to be even larger due to the planar and extended nature of the anthracene moiety. This large cone angle can create a specific "pocket" around the metal center, influencing the binding and reactivity of other substrates.

Monodentate Coordination

This compound and its derivatives can act as monodentate ligands, binding to a metal center through the phosphorus atom's lone pair of electrons. The coordination is heavily influenced by the electronic nature of the phosphine. Electron-rich phosphines are generally found to accelerate catalytic reactions. acs.org For instance, in nickel-catalyzed 1,4-diboration reactions, electron-rich monodentate phosphines were identified as plausible candidates for effective catalysis. acs.org However, the specific electronic and steric profile of the ligand is crucial; in one study, an anthracene-derived ligand was found to be completely ineffective for a particular diboration reaction, underscoring the importance of the substituent effects on the ligand's performance. acs.org

The electronic properties of monodentate phosphines can be quantified using methods like Tolman Electronic Parameters (TEPs), derived from the IR spectra of their nickel tricarbonyl complexes. nih.govsemanticscholar.org These parameters provide a measure of the ligand's σ-donor ability. The steric bulk is also a critical factor, and for monodentate ligands, this is often quantified by the Tolman cone angle or the percent buried volume (%Vbur). nih.govsemanticscholar.org While specific TEP and %Vbur values for this compound are not widely reported in introductory literature, the bulky nature of the anthracene group suggests it would have a significant steric presence, comparable to or larger than other arylphosphines.

Bidentate Phosphane-Containing Ligands

Bidentate ligands incorporating the this compound moiety offer enhanced stability through the chelate effect. These ligands can be designed with different backbones connecting two phosphine groups, leading to a variety of coordination geometries.

An example is an anthracene-based macrocyclic diphosphine, which has been synthesized and its coordination chemistry explored. figshare.com This type of cis-macrocyclic diphosphine features rigid, sterically demanding groups within its macrocyclic structure. figshare.com The synthesis of such bidentate ligands can be approached through various methods, including the use of air-stable secondary phosphine oxides as precursors to create unsymmetrical bidentate systems. umn.edu The geometry and electronic properties of the bidentate phosphine can significantly impact the characteristics of the resulting metal complexes, influencing factors like bond lengths and the degree of metal-ligand back-donation. nih.gov

Multidentate and Chelating Systems

Beyond bidentate coordination, multidentate and chelating systems involving this compound groups can be constructed. These ligands can create well-defined metal complexes, potentially with open and reactive coordination sites for catalysis. hawaii.edu The synthesis of novel chiral multidentate phosphine ligands can be achieved through modular approaches, for example, by reacting diphenylglycidyl phosphine with various nucleophiles to quickly build chiral heterodonor ligand frameworks. cardiff.ac.uk These multidentate ligands can coordinate to metal centers in various modes, and a downfield shift in the ³¹P NMR spectrum is often indicative of chelate ring formation. cardiff.ac.uk The development of synthetic routes towards triphosphine (B1213122) macrocycles and their coordination chemistry with transition metals represents a key area of research in designing complex ligand architectures. cardiff.ac.ukcore.ac.uk

Structural Analysis of Metal Complexes

X-ray Crystallography of Coordination Compounds

For example, a single-crystal X-ray diffraction study of a pseudo-square-planar nickel dichloride complex, [(PhPA)₂]NiCl₂, featuring an anthracene-based macrocyclic diphosphine ligand, revealed significant steric bulk extending into the axial positions of the complex. figshare.com The study confirmed the coordination of the phosphine to the nickel center and provided detailed structural parameters. figshare.com X-ray analysis of anthracene-containing metallacycles has also been used to observe the formation of 2D supramolecular layers and 3D networks assembled through intermolecular π–π interactions of the anthracene rings. mdpi.com The characterization of various metal pincer complexes also relies heavily on X-ray crystal diffraction to confirm their structures. weizmann.ac.il

Table 1: Selected Crystallographic Data for an Anthracene-Based Diphosphine Nickel Complex

| Parameter | Value | Reference |

|---|---|---|

| Complex | [(PhPA)₂]NiCl₂ | figshare.com |

| Geometry | Pseudo-square-planar | figshare.com |

| % Buried Volume | 61.4% | figshare.com |

| Intermolecular Interactions | π–π stacking | mdpi.com |

This table is generated based on available data for related anthracene-phosphine compounds.

Spectroscopic Signatures of Coordination (e.g., NMR, UV-Vis)

Spectroscopic methods provide valuable insights into the structure and bonding of metal complexes in solution and the solid state.

NMR Spectroscopy: ³¹P NMR is particularly informative for phosphane-containing complexes. The coordination of the phosphorus lone pair to a metal center typically results in a significant shift in the ³¹P NMR signal compared to the free ligand. A downfield shift is often associated with the formation of a chelate ring in multidentate ligands. cardiff.ac.uk ¹H and ¹³C NMR spectroscopy are also used to characterize the organic framework of the ligand and confirm its structure upon coordination. chemrxiv.org

UV-Vis Spectroscopy: The electronic properties of these complexes are often studied using UV-Vis absorption spectroscopy. Anthracene derivatives typically exhibit characteristic absorption spectra with vibrational fine structure, corresponding to π–π* transitions within the anthracene moiety. rsc.org Upon coordination to a metal, shifts in these absorption bands can occur, providing information about the electronic interaction between the ligand and the metal center. The absorption spectrum of anthracene-containing compounds is known to shift to longer wavelengths (red-shift) as the conjugation of the system increases. mdpi.com For example, the absorption spectra of anthracene-carborane derivatives show the four characteristic peaks assigned to the π–π* transition of the anthracene group. rsc.org

Table 2: Spectroscopic Data for Anthracene Derivatives

| Technique | Typical Observation | Wavelength/Shift | Reference |

|---|---|---|---|

| UV-Vis Absorption | π–π* transitions | ~330-390 nm | rsc.org |

| Fluorescence Emission | Vibronic emission | ~415 nm | rsc.org |

This table presents typical spectroscopic features observed for anthracene-containing compounds and phosphine complexes.

Electronic and Steric Influence of this compound on Metal Centers

The anthracen-9-yl substituent imparts distinct electronic and steric properties to the phosphane ligand, which in turn significantly influences the behavior of the metal center to which it is coordinated.

Electronic Influence: An electronic effect arises when changes in one part of a molecule lead to a different electronic distribution throughout the molecule. manchester.ac.uk The large, conjugated π-system of the anthracene group can participate in electronic interactions with the metal center. While phosphines are primarily considered σ-donors, the aromatic substituents can influence this donor strength. The electronic effects of phosphine ligands can be quantified by parameters such as the Tolman Electronic Parameter (TEP), which is determined through IR spectroscopy of [Ni(CO)₃(PR₃)] complexes. manchester.ac.uk The bulky nature of the anthracene ring can also lead to a highly twisted structure, which may decrease the potential for electronic effects between the anthracene units and the coordinated metal center through the phosphorus atom. nih.gov

Steric Influence: A steric effect results from changes in the size or shape of a molecule. manchester.ac.uk The anthracen-9-yl group is exceptionally bulky, leading to significant steric hindrance around the metal center. This steric bulk can be quantified using parameters like the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. figshare.com For instance, the anthracene-based macrocyclic diphosphine ligand in the complex [(PhPA)₂]NiCl₂ exhibits a large percent buried volume of 61.4%. figshare.com This steric shielding can stabilize low-coordination number complexes, influence the regioselectivity and stereoselectivity of catalytic reactions, and prevent undesirable side reactions. acs.org However, excessive steric bulk can also hinder substrate access to the catalytic site. The interplay between electronic and steric effects is complex, as changes in steric properties can induce electronic changes and vice versa. manchester.ac.uk

Ligand Cone Angle and Tolman Electronic Parameter Analogs

The steric and electronic properties of phosphine ligands are critical in determining the geometry, stability, and reactivity of their metal complexes. These properties are commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand, defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a standard metal-phosphorus bond length of 2.28 Å. wikipedia.orglibretexts.org A larger cone angle indicates greater steric hindrance around the metal center, which can influence coordination number and catalytic activity. wikipedia.org

The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing nature of a phosphine ligand. wikipedia.org It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared spectrum of a [Ni(CO)₃(L)] complex, where L is the phosphine ligand. wikipedia.org Stronger electron-donating ligands lead to more electron density on the metal, which engages in greater π-backbonding to the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. wikipedia.org

The following table provides a comparative view of Tolman parameters for common phosphine ligands to contextualize the expected properties of this compound analogs.

| Phosphine Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Ligand Cone Angle (θ) in degrees |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | 182 |

| PCy₃ | 2061.7 | 170 |

| PMe₃ | 2064.1 | 118 |

| PPh₃ | 2068.9 | 145 |

| P(OPh)₃ | 2085.3 | 128 |

| PF₃ | 2110.9 | 104 |

Modulation of Metal Redox Potentials

The coordination of this compound to a metal center can significantly modulate the metal's redox potentials. This influence stems from both the classical electronic effects (σ-donation and π-acceptance) and the intrinsic redox activity of the anthracene moiety itself.

The anthracene core is known to be electrochemically active and can undergo reversible one-electron reductions. researchgate.net When a phosphine ligand containing this group is coordinated to a metal, it can act as a "redox-active" ligand. This introduces the possibility of ligand-centered redox events occurring in addition to or in concert with metal-centered redox changes.

The coordination of this compound can affect the metal's redox potential in several ways:

Inductive Effects : As a net electron-withdrawing group compared to alkylphosphines, the anthracenyl moiety will decrease the electron density at the metal center. This generally makes the metal more difficult to oxidize (anodic shift in oxidation potential) and easier to reduce (cathodic shift in reduction potential).

Ligand-Based Redox Events : The observed redox potentials in a complex may not be solely due to the metal. The anthracene unit can be reduced at accessible potentials. In such cases, an electron may be added to a ligand-based molecular orbital rather than a metal-based one. This can complicate the assignment of redox waves in electrochemical experiments like cyclic voltammetry.

Communication with the Metal Center : The extended π-system of the anthracene can electronically communicate with the metal's d-orbitals. This can stabilize certain oxidation states of the metal and facilitate electron transfer processes. For instance, in a formal oxidation of the complex, the electron might be removed from a high-lying orbital that has significant ligand character.

The following table presents hypothetical and comparative redox potential data to illustrate the expected influence of this compound (AnP) on a generic metal center M, compared to complexes with other common phosphine ligands. The values are illustrative and would vary depending on the specific metal, its other ligands, and the solvent system.

| Complex | Hypothetical M(II)/M(I) Reduction Potential (V vs. Fc/Fc⁺) | Hypothetical M(II)/M(III) Oxidation Potential (V vs. Fc/Fc⁺) | Notes |

|---|---|---|---|

| [M(P(t-Bu)₃)ₙ]²⁺ | -1.20 | +0.30 | Strongly electron-donating ligand stabilizes higher oxidation states. |

| [M(PPh₃)ₙ]²⁺ | -0.95 | +0.55 | Less donating than P(t-Bu)₃, making oxidation harder. |

| [M(AnP)ₙ]²⁺ | -0.90 | +0.60 | Expected to be slightly less donating than PPh₃. |

| [M(AnP)ₙ]²⁺ | -1.50 (Ligand-based) | - | Potential for a ligand-centered reduction of the anthracene group. researchgate.net |

Photophysical and Electronic Properties of Anthracen 9 Yl Phosphane Systems

Electronic Transitions and Absorption Characteristics

The absorption properties of (anthracen-9-yl)phosphane systems are primarily governed by the electronic transitions within the anthracene (B1667546) framework, which can be modulated by the nature of the phosphorus substituent and other groups on the aromatic core.

The ultraviolet-visible (UV-Vis) absorption spectra of this compound derivatives are characterized by intense absorption bands typically found in the near-UV region. These absorptions correspond to π-π* electronic transitions within the conjugated system of the anthracene core. acs.orgmdpi.com For instance, substituted 10-(diphenylphosphoryl)-anthracenes exhibit strong absorption bands in the 360–430 nm range, which are assigned to the lowest energy singlet transition (S₀ → S₁). acs.org Similarly, other anthracene derivatives show characteristic vibrational structures with peaks around 334, 351, 369, and 389 nm, all attributed to the π-π* transition band of the anthracene unit. rsc.org

The specific wavelengths and intensities of these absorption bands are sensitive to the molecular environment. The conjugation length of the aromatic system plays a significant role; as conjugation increases from naphthalene (B1677914) to anthracene and then to tetracene, the absorption spectrum shifts to longer wavelengths (a bathochromic or red shift). mdpi.com This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical calculations, such as those using density functional theory (DFT), have been employed to understand these transitions, correlating the experimental absorption maxima with computed values for intermolecular charge transfer (ICT) resulting from π–π* excitations. nih.gov

Table 1: Absorption and Emission Maxima for Selected this compound Oxide Derivatives Data sourced from studies on 10-(Diphenylphosphoryl)-anthracenes in dichloromethane (B109758) (DCM) solution. acs.org

| Compound | Substituents | Absorption λmax (nm) | Emission λmax (nm) |

| 4a | 2,3,4-Trimethoxy | 426 | 511 |

| 4d | 2,3-Dimethoxy | 400 | 480 |

| 4e | 2,3-Dimethoxy, 6-Bromo | 405 | 496 |

| 4g | 2,3-Dimethoxy, 6-Cyano | 428 | 527 |

The strategic placement of substituents on the anthracene core is a primary method for tuning the electronic and optical properties of these molecules. kyushu-u.ac.jp While substitutions can profoundly impact fluorescence properties, their effect on UV-Vis absorption can sometimes be more subtle. rsc.org

In general, the addition of either electron-donating or electron-withdrawing groups to the anthracene molecule tends to cause a red-shift in the excitation energies. researchgate.net However, for many 9,10-disubstituted anthracenes, the characteristic absorption pattern of the parent chromophore is largely retained, suggesting that the fundamental π-π* transition of the anthracene unit remains the dominant feature. rsc.orgrsc.org

For example, studies on a series of 9,10-disubstituted anthracenes with various aromatic phenyl and thiophene (B33073) groups found that the substitutions affected the UV/Vis absorption to only a small extent. rsc.org Similarly, the incorporation of a methyl–styrenyl group was found not to significantly alter the absorption patterns of an anthracene moiety. rsc.org This indicates that in many derivatives, there is limited electronic conjugation across the substituents attached at the 9 and 10 positions in the ground state. researchgate.net The primary role of these substituents is often to modify the solid-state packing and prevent fluorescence quenching, rather than to drastically alter the ground-state absorption maxima. acs.org

Luminescence Properties

This compound systems are highly luminescent, with emission characteristics that are highly sensitive to substitution, oxidation state of the phosphorus atom, and the surrounding environment.

Anthracene derivatives are well-known fluorophores, and the introduction of a phosphane group at the 9-position leads to interesting modifications of their emissive properties. nih.gov These compounds typically emit light in the blue to yellow-green region of the spectrum, with emission maxima often falling between 450 and 550 nm. acs.org

The substitution of a diphenylphosphine (B32561) group at the 9-position can cause a nonplanar deformation of the anthracene ring due to steric strain. researchgate.net This structural distortion can lead to a red-shifted and less structured fluorescence emission spectrum compared to that of unsubstituted anthracene. researchgate.net

Oxidation of the phosphorus atom from P(III) in phosphanes to P(V) in phosphine (B1218219) oxides or sulfides induces dramatic changes in both molecular structure and fluorescence. The bulky diphenylphosphoryl [(Ph)₂P=O] or diphenylthiophosphoranyl [(Ph)₂P=S] group can force a significant "butterfly" bend in the anthracene core. d-nb.infonih.gov This deformation of the aromatic plane triggers a strong bathochromic (red) shift in the emission wavelength, resulting in green fluorescence in the solid state. d-nb.infonih.gov

Furthermore, creating donor-acceptor (D-A) type structures can lead to strong solvatofluorochromism, where the emission color is dependent on the polarity of the solvent. This phenomenon arises from an excited state with significant charge-transfer (CT) character. kyushu-u.ac.jp

While most organic this compound derivatives exhibit fluorescence from their singlet excited state, phosphorescence from the triplet state can be facilitated by incorporating them into heavy metal complexes. nih.govrsc.org The strong spin-orbit coupling introduced by the heavy metal enhances the probability of intersystem crossing from the singlet to the triplet state, allowing for efficient phosphorescence.

Organometallic compounds based on heavy transition metals like iridium(III), ruthenium(II), rhenium(I), and platinum(II) are of significant interest for their phosphorescent properties. nih.govbeilstein-journals.orgsemanticscholar.org These complexes are crucial as emitting materials in phosphorescent organic light-emitting diodes (PhOLEDs) because they can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. beilstein-journals.org The design of such complexes often involves cyclometalated ligands that create a strong ligand field, which, combined with the heavy metal center, promotes efficient phosphorescence. beilstein-journals.org These phosphorescent metal complexes have also found applications as theranostic agents, combining medical imaging and therapeutic functions in a single molecule. nih.govrsc.org

The photoluminescence quantum yield (PLQY or ΦF), which measures the efficiency of the emission process, is a critical parameter for luminescent materials. Unsubstituted anthracene can suffer from low quantum yields, particularly in the solid state, due to the formation of non-emissive aggregates via π–π stacking. acs.org

A highly effective strategy to overcome this issue is the introduction of bulky substituents, such as diphenylphosphane or diphenylphosphoryl groups, onto the anthracene core. acs.org These bulky groups act as steric shields, preventing the close packing of anthracene units and thereby inhibiting π–π stacking interactions. This chemical modification can lead to exceptionally high PLQYs. For example, certain 10-(diphenylphosphoryl)-anthracene derivatives exhibit excellent photoluminescence quantum yields of up to 95% in both solution and the solid state. acs.org

The nature of the substituents also modulates the PLQY. The presence of electron-withdrawing groups on the anthracene core can enhance the donor-acceptor character of the molecule, leading to higher quantum yields compared to derivatives with multiple electron-donating groups. acs.org For instance, a cyano-substituted diphenylphosphoryl anthracene showed a PLQY of 94.8% in a dichloromethane solution. acs.org

Table 2: Photoluminescence Quantum Yields (PLQY) for Selected this compound Oxide Derivatives Data represents absolute PLQY values measured in dichloromethane (DCM) solution. acs.org

| Compound | Substituents | PLQY (%) |

| 4a | 2,3,4-Trimethoxy | 71.7 |

| 4d | 2,3-Dimethoxy | 86.1 |

| 4e | 2,3-Dimethoxy, 6-Bromo | 82.2 |

| 4g | 2,3-Dimethoxy, 6-Cyano | 94.8 |

| 7 | 2,3,4-Trimethoxy, 6-Cyano | 94.8 |

Excited State Dynamics

Upon absorption of light, this compound systems are promoted to an electronically excited state. The subsequent relaxation pathways are complex and determine the emissive properties of these compounds.

In donor-acceptor systems, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state, where an electron is transferred from the electron-donating moiety to the electron-accepting moiety. In the context of this compound, the anthracene unit can act as the electron donor and the phosphane group, particularly when oxidized to a phosphine oxide, can act as an acceptor.

The formation of an ICT state is often characterized by a significant redshift in the emission spectrum in polar solvents. This is due to the stabilization of the highly polar ICT state by the polar solvent molecules. While specific studies on this compound are not extensively detailed in the available literature, the principles of ICT are well-established for various anthracene derivatives. For instance, donor-acceptor systems based on anthracene and cyanostilbene exhibit strong emission from an ICT state, which shows a solvatochromic redshift with increasing solvent polarity. This behavior is indicative of a more polar excited state compared to the ground state.

The extent of charge transfer and the energy of the ICT state in this compound would be influenced by the nature of the substituents on the phosphorus atom and the solvent environment. The lone pair of electrons on the phosphorus atom in a phosphane can participate in conjugation with the anthracene π-system, potentially leading to complex excited state dynamics.

Following photoexcitation to a singlet excited state (S₁), the molecule can undergo intersystem crossing (ISC) to a triplet excited state (T₁). This process involves a change in spin multiplicity and is formally forbidden, but it can be facilitated by spin-orbit coupling. The presence of a heavier atom, such as phosphorus, in this compound is expected to enhance the rate of intersystem crossing compared to unsubstituted anthracene.

The triplet state is lower in energy than the corresponding singlet state and has a significantly longer lifetime because its decay to the singlet ground state (S₀) is also spin-forbidden. This long lifetime allows triplet excitons to participate in various photochemical processes. In some phosphine oxides, the triplet state energies have been calculated to be higher than the carbon-phosphorus bond dissociation energy, suggesting that cleavage of this bond can be a favorable process from the triplet excited state.

The efficiency of ISC is a critical parameter that governs the population of the triplet state and, consequently, the potential for phosphorescence (emission from T₁) and other triplet-state-mediated processes. In platinum(II) complexes containing anthryl acetylide ligands, ultrafast intersystem crossing from the S₁ state of the anthracene moiety to a higher-lying triplet state (T₂) has been observed, occurring within picoseconds. This highlights the potential for efficient triplet state population in anthracene derivatives functionalized with heavy atoms or metal centers.

When the concentration of molecules in the triplet state is sufficiently high, two triplet excitons can interact in a process known as triplet-triplet annihilation (TTA). This interaction can lead to the formation of a higher-energy singlet excited state (S₁) and a ground state molecule (S₀). The newly formed S₁ state can then decay radiatively, resulting in delayed fluorescence, a phenomenon also known as TTA-based photon upconversion.

The efficiency of TTA is dependent on several factors, including the triplet state lifetime, the diffusion rate of the molecules, and the spin statistics of the triplet-triplet encounter. Anthracene and its derivatives are well-known for their ability to undergo TTA. In 9,10-disubstituted anthracenes, the substituents can influence the molecular packing in the solid state, which in turn governs the pathways and efficiency of TTA. Theoretical analyses have shown that cofacial stacking of anthracene derivatives can facilitate ultrafast TTA via a superexchange pathway mediated by charge transfer states.

For this compound systems, the bulky phosphane group would likely influence the intermolecular interactions and packing, thereby affecting the TTA process. The efficiency of TTA is crucial for applications such as photon upconversion, which can convert low-energy light into higher-energy light.

Solvatochromism and Aggregation Effects on Photophysical Behavior

The photophysical properties of this compound systems are sensitive to their local environment, including the polarity of the solvent and the state of aggregation.

Solvatochromism is the change in the absorption or emission spectra of a compound with a change in the solvent polarity. As discussed in the context of ICT states, molecules with a significant difference in dipole moment between their ground and excited states will exhibit solvatochromism. For this compound, the formation of a polar ICT state would lead to a bathochromic (red) shift in the emission spectrum in more polar solvents. The analysis of solvatochromism in 9,9'-biaryl compounds has demonstrated that the extent of this shift can be correlated with the solvent dipolarity.

Aggregation can also profoundly affect the photophysical behavior. At high concentrations or in poor solvents, molecules can form aggregates, which can either quench or enhance emission. Aggregation-caused quenching is a common phenomenon where intermolecular interactions in the aggregated state provide non-radiative decay pathways. Conversely, some molecules exhibit aggregation-induced emission (AIE), where the emission is enhanced in the aggregated state due to the restriction of intramolecular rotations and vibrations that act as non-radiative decay channels in solution. The bulky nature of the phosphane group in this compound could play a significant role in the aggregation behavior and the resulting photophysical properties.

Electrochemical Properties

The electrochemical properties of this compound systems provide insight into the energy levels of their frontier molecular orbitals (HOMO and LUMO) and their ability to undergo oxidation and reduction.

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of molecules. By measuring the current response to a sweeping potential, the oxidation and reduction potentials can be determined. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Studies on phosphine→borane-functionalized anthracenes have provided valuable data on the influence of phosphorus-containing substituents on the electrochemical properties of the anthracene core. Compared to unsubstituted anthracene, the introduction of a phosphine-borane group at the 9-position leads to a significant anodic shift in the reduction potential, indicating a stabilization of the LUMO. The oxidation potential is also affected, though to a lesser extent.

The table below presents a comparison of the electrochemical data for anthracene and a mono-P,B-functionalized anthracene derivative, which serves as a close model for the expected behavior of this compound systems.

| Compound | Oxidation Potential (Eox) [V vs. Fc+/0] | Reduction Potential (Ered) [V vs. Fc+/0] | Electrochemical Gap (Egec) [eV] |

|---|---|---|---|

| Anthracene | 0.82 | -2.41 | 3.23 |

| Mono-P,B-functionalized Anthracene (9) | 0.78 | -2.19 | 2.97 |

The data indicates that the phosphine-containing substituent lowers the electrochemical gap, primarily by stabilizing the LUMO. This tuning of the frontier orbital energies has significant implications for the design of materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The redox behavior of this compound would also be influenced by the substituents on the phosphorus atom, allowing for fine-tuning of its electronic properties.

Advanced Applications in Materials Science and Beyond

Organic Electronics and Optoelectronic Devices

The field of organic electronics has seen significant advancements through the incorporation of novel materials like (Anthracen-9-YL)phosphane derivatives. These organophosphorus compounds offer a pathway to developing next-generation light-emitting diodes and transistors with enhanced performance and stability. rsc.org

Light-Emitting Materials (e.g., OLEDs)

Derivatives of this compound, particularly phosphine (B1218219) oxides, have emerged as highly efficient emitters for Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov The introduction of a diphenylphosphoryl group at the 10-position of the anthracene (B1667546) core can lead to materials with excellent photoluminescence quantum yields, reaching up to 95% in both solution and solid states. acs.orgnih.gov This high efficiency is crucial for the development of bright and energy-saving displays and lighting.

The substitution pattern on the anthracene ring plays a significant role in tuning the emission color. For instance, 10-(diphenylphosphoryl)-anthracenes with various donor-acceptor groups on the flanking rings can emit light from blue to yellow-green. nih.gov This tunability is essential for achieving the full spectrum of colors required for display applications. Furthermore, the chemical modification of the anthracene core by introducing bulky phosphine oxide groups is an effective strategy to prevent π–π stacking and crystallization in the solid state, which would otherwise lead to low quantum yields. nih.gov

Recent research has focused on developing new anthracene-based fluorescent emitters for non-doped OLEDs. tandfonline.combohrium.com For example, (4-(10-(4-(9H-carbazol-9-yl)-2-methylphenyl)anthracen-9-yl)-3-methylphenyl)diphenylphosphine oxide (CZm-AN-mPO) was designed as a deep-blue emitter. tandfonline.combohrium.com This compound exhibits a narrow full-width at half maximum, which is a desirable characteristic for achieving high color purity in displays. tandfonline.combohrium.com Non-doped OLEDs fabricated with this material have shown promising external quantum efficiencies. tandfonline.combohrium.com

The versatility of organophosphorus-containing materials is further demonstrated by their use in creating corresponding gold complexes that also function as OLED materials. ntu.edu.twacs.orgfigshare.com The performance of these OLED devices can be further optimized by doping the phosphole layer with a fluorescent dye. ntu.edu.twacs.orgfigshare.com

Below is a table summarizing the performance of an OLED device using a derivative of this compound as the emitter.

| Emitting Layer Thickness | Maximum External Efficiency |

| 20 nm | 4.3% |

| 40 nm | 4.2% |

Table 1: Performance of a non-doped OLED based on CZm-AN-mPO. tandfonline.com

Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are valuable building blocks for the active layer in Organic Field-Effect Transistors (OFETs) due to their planar structure, which promotes strong intermolecular interactions, and their suitable energy levels, which contribute to high air stability. rsc.org While the parent anthracene molecule has been used in OFETs, its derivatives often exhibit superior performance. researchgate.netresearchgate.net The derivatization of anthracene has led to a significant improvement in charge carrier mobility in both organic single-crystal transistors and thin-film OFETs. researchgate.net

The introduction of substituents at various positions on the anthracene core allows for the fine-tuning of its physicochemical properties, thin-film morphology, and crystalline characteristics, all of which influence the charge mobility in OFETs. rsc.org Analysis of molecular packing structures through single-crystal studies and molecular modeling has been instrumental in understanding and predicting the performance of these materials. rsc.org The unique properties of anthracene derivatives also open up possibilities for their application in organic light-emitting transistors, which combine the functionalities of a transistor and a light-emitting diode in a single device. rsc.org

Fluorescent Probes and Sensors

The inherent fluorescence of the anthracene moiety in this compound makes it an excellent scaffold for the development of fluorescent probes and sensors. These sensors can detect a variety of analytes with high sensitivity and selectivity.

Design of Chemosensors

Anthracene-based fluorescent chemosensors have been designed for the detection of various ions and molecules. researchgate.net For instance, a zinc ion sensor was developed by incorporating a dipicolylamine derivative as a binding unit and an anthracene group as the fluorescence signaling unit. ewha.ac.kr This sensor exhibited high selectivity for Zn2+ ions, showing a fluorescence enhancement and a significant red shift in its emission spectrum upon binding. ewha.ac.kr

Another example is the development of a multi-responsive sensor based on a phosphonic acid-substituted anthracene for the detection of Fe3+ ions, benzaldehyde, and antibiotics. researchgate.net The design of effective organic chemosensors is a crucial area of research with applications in environmental monitoring, food safety, and biomedical diagnostics. researchgate.net The high sensitivity and selectivity of fluorogenic sensors allow for in situ and in vivo studies. researchgate.net

Fluorescent Reagents

This compound and its derivatives can also serve as fluorescent reagents. The fluorescence spectrum of PPh2(9-anthracenyl) is notably distorted and red-shifted compared to the parent anthracene molecule. researchgate.net This change is attributed to a nonplanar conformation of the anthracene ring due to steric strain from the phosphine ligand. researchgate.net This sensitivity of the fluorescence properties to the chemical environment can be exploited for sensing applications. For instance, the protonated form of a related phosphinimine derivative, [(9-anthracenyl)Ph2P=NH2+][ReO4−], exhibits a distinct fluorescence spectrum. researchgate.net

Furthermore, anthracene carboxamide-based fluorescent probes have been developed for the rapid and sensitive detection of mitochondrial hypochlorite (B82951) in living cells. nih.gov These probes can be designed to be "turn-on" sensors, where the fluorescence is quenched in the absence of the analyte and is significantly enhanced upon its detection. acs.org

Supramolecular Assembly and Self-Organized Systems

The ability of this compound and related molecules to participate in non-covalent interactions makes them valuable components in the construction of supramolecular assemblies and self-organized systems. nih.gov These organized structures can exhibit novel properties and functions arising from the collective behavior of the individual molecular units.

In the crystalline state, molecules like 4-(anthracen-9-yl)pyridine can form extended structures through intermolecular interactions. nih.gov For example, pairs of molecules can be linked by C—H⋯π interactions to form cyclic dimers, which then assemble into one-dimensional chains. nih.gov These chains can be further organized by weak face-to-face π–π stacking interactions, leading to a well-defined supramolecular architecture. nih.gov

The coordination of anthracene-based ligands to metal centers is another powerful strategy for constructing complex supramolecular systems. The coordination chemistry of ylide-substituted phosphines with group 9 and 10 metals has been shown to be surprisingly diverse, leading to various coordination modes, including cyclometalation and oxidative addition. nih.gov Similarly, mixed-ligand coordination polymers and metal-organic frameworks (MOFs) have been synthesized using 9,10-di(1H-imidazol-1-yl)anthracene as a bulky ligand. rsc.org These materials can be synthesized rapidly in aqueous solutions and exhibit various thermally stable structures with potential applications in photocatalysis. rsc.org

Crystal Engineering of this compound Derivatives

Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. In the context of this compound derivatives, the large, planar, and π-conjugated anthracene group is a dominant factor in directing the supramolecular assembly of molecules in the solid state.

The solid-state packing of these derivatives is largely governed by non-covalent interactions such as π–π stacking and C—H⋯π interactions. nih.govscispace.com The extensive π-system of the anthracene rings facilitates strong face-to-face or offset stacking arrangements, which play a crucial role in determining the electronic properties of the resulting crystals, such as charge-carrier mobility. nih.gov For instance, in the crystal structure of (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the anthracene ring systems are significantly twisted from the central enone plane, and the crystal packing is stabilized by weak C—H⋯π interactions, forming molecular chains. nih.gov

Table 1: Crystallographic Data of Selected Anthracene Derivatives Illustrating Crystal Engineering Principles

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

|---|---|---|---|---|

| 4-(Anthracen-9-yl)pyridine | Monoclinic | C2/c | Not specified, but structure determined | nih.gov |

| (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one | Monoclinic | P21/c | C—H⋯π interactions | nih.gov |

Photochromic Systems

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Anthracene and its derivatives are well-known for their photoresponsive behavior, which can be harnessed in the design of photochromic systems like optical switches and data storage materials. mdpi.com

The core mechanism often involves the [4π+4π] photodimerization of the anthracene rings upon exposure to UV light. This reaction connects two anthracene molecules at their 9 and 10 positions, disrupting the aromatic π-system and causing a significant change in the material's absorption spectrum. The process is often reversible, with the original monomeric anthracenes being regenerated through thermal means or irradiation with light of a different wavelength.

Recent research has also explored radical-induced photochromism in anthracene derivatives. For instance, crystalline 9-anthracene carboxylic acid has been shown to exhibit photochromism and photomagnetism upon irradiation, a phenomenon attributed to the photogeneration of stable radicals. rsc.org This opens a pathway for designing novel photochromic materials based on radical actuation. rsc.org By incorporating an this compound moiety into a larger molecular or supramolecular system, it is possible to create sophisticated materials where light can be used to modulate properties such as fluorescence, magnetism, or molecular conformation.

Specialty Reagents in Synthetic Chemistry (excluding basic compound identification)

Beyond their applications in materials science, derivatives of this compound serve as valuable reagents in specialized areas of synthetic organic chemistry.